molecular formula C20H29FN2O4 B4960654 1-Cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid

1-Cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid

Cat. No.: B4960654
M. Wt: 380.5 g/mol
InChI Key: NCTPXZMINOZGQU-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine; oxalic acid is a chemical compound that has garnered interest in various scientific fields. This compound is known for its unique structural features, which include a cycloheptyl group, a fluorophenyl group, and a piperazine ring. The addition of oxalic acid further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2.C2H2O4/c19-17-7-5-6-16(14-17)15-20-10-12-21(13-11-20)18-8-3-1-2-4-9-18;3-1(4)2(5)6/h5-7,14,18H,1-4,8-13,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTPXZMINOZGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of cycloheptylamine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product. The addition of oxalic acid is done in a separate step to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine; oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

1-Cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine can be compared with other similar compounds such as:

  • 1-Cycloheptyl-4-[(2-fluorophenyl)methyl]piperazine
  • 1-Cycloheptyl-4-[(4-fluorophenyl)methyl]piperazine

These compounds share similar structural features but differ in the position of the fluorine atom on the phenyl ring. The unique position of the fluorine atom in 1-Cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine may result in different chemical reactivity and biological activity, making it a distinct compound for research and industrial applications.

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